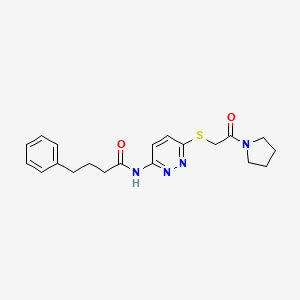

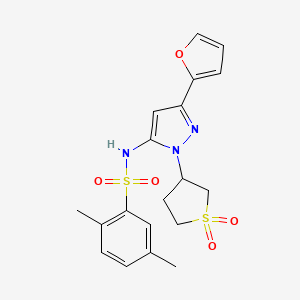

![molecular formula C13H7Cl2N3OS B2993333 2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-99-6](/img/structure/B2993333.png)

2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

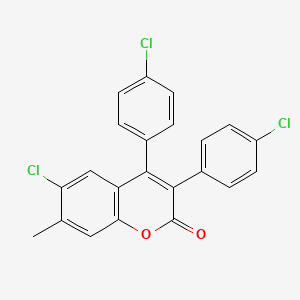

“2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a chemical compound with the molecular formula C13H7Cl2N3OS. Its average mass is 324.185 Da and its monoisotopic mass is 322.968689 Da .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives, which includes “2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide”, often involves the reaction of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one study, 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. This derivative underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .科学的研究の応用

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

The compound is used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The synthetic approaches to these derivatives involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .

Production of Thieno[3,4-b]pyridine Derivatives

The compound can also be used in the synthesis of thieno[3,4-b]pyridine derivatives . These derivatives are produced by refluxing a mixture of β-keto amide derivatives and potassium carbonate in ethanol or in ethylene glycol .

Anticancer Activity

The compound has shown promising results in anticancer activity against kinase enzymes . It has the potential to activate autophagic and apoptotic cell death in cancer cells .

Tyrosine Kinase Inhibitors

The compound has been evaluated for its cytotoxic biological evaluation as tyrosine kinase inhibitors . The results were promising with affinity ranges from 46.7% to 13.3% .

Induction of Apoptosis

The compound has been evaluated for its induction of apoptosis and/or necrosis on HT-29 and HepG-2 . Some derivatives induced significant early apoptosis compared to untreated control HT-29 cells .

Autophagic Induction

The compound has been investigated for its effect on the autophagy process within HT-29, HepG-2, and MCF-7 cells . Compound 5 showed the highest autophagic induction among all compounds .

Kinase Inhibition Activity

The synthesized compounds were assessed for their potential inhibitory activity on kinases . Screened compounds showed inhibition activity ranging from 41.4% to 83.5% .

FLT3 Kinase Inhibitory Activity

Compounds that recorded significant inhibition were further investigated for their specific FLT3 kinase inhibitory activity .

特性

IUPAC Name |

2,5-dichloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3OS/c14-7-1-2-10(15)9(5-7)12(19)18-11-8-3-4-20-13(8)17-6-16-11/h1-6H,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYAQFVEUVVSMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=C3C=CSC3=NC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2993250.png)

![N-(4-fluorobenzyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2993261.png)

![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2993262.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2993267.png)

![rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis](/img/structure/B2993271.png)